Decyloxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35021-67-1 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
decoxybenzene |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 |
InChI Key |
QECQLMGRLZYSEW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Transformations of Decyloxybenzene Derivatives
Established Synthetic Routes to Monosubstituted Decyloxybenzene
The most established and widely utilized method for synthesizing simple monosubstituted this compound is the Williamson ether synthesis. gordon.edumendelset.com This reaction is a cornerstone in organic chemistry for the formation of ethers. tardigrade.in The synthesis involves the reaction of an organohalide with an alkoxide. mendelset.com
In a typical procedure for this compound, sodium phenoxide is used as the nucleophile, which attacks a primary alkyl halide such as 1-bromodecane (B1670165) or 1-iododecane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. vaia.com The phenoxide ion is typically generated in situ by deprotonating phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). mendelset.comlibretexts.org The use of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions, reducing the ether yield. libretexts.org
| Reaction | Reactants | Base | Mechanism | Product |
| Williamson Ether Synthesis | Phenol, 1-Bromodecane | NaOH or NaH | SN2 | This compound |
Methodologies for the Preparation of Bis(decyloxy)benzene and Poly-alkoxybenzene Isomers
The synthesis of benzene (B151609) rings substituted with two or more decyloxy groups is fundamental for creating molecules with specific electronic and self-assembling properties. These are often precursors for more complex materials.
Multi-step synthesis is commonly employed to produce specific isomers of bis(decyloxy)benzene. youtube.com A well-documented pathway is the synthesis of 1,4-bis(decyloxy)benzene (B138780) from hydroquinone (B1673460). rsc.orgresearchgate.netuh.edu This reaction is a double Williamson ether synthesis.
A detailed procedure involves stirring a suspension of powdered potassium hydroxide (KOH) in a solvent like dry dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net To this suspension, hydroquinone and an excess of bromodecane are added. The reaction mixture is stirred, typically overnight at room temperature, before being worked up. This method has been reported to produce 1,4-bis(decyloxy)benzene in high yields, around 90%. rsc.orgresearchgate.net
Similarly, other isomers can be prepared from their corresponding dihydroxybenzene precursors (catechol for 1,2-isomers and resorcinol (B1680541) for 1,3-isomers). For instance, 3,5-bis(decyloxy)benzohydrazide is synthesized via the Williamson O-alkylation of ethyl 3,5-dihydroxybenzoate (B8624769) with n-bromodecane, followed by a reaction with hydrazine (B178648) hydrate, achieving a 67% yield for the initial bis(decyloxy) intermediate. rsc.org
| Target Molecule | Starting Materials | Reagents | Solvent | Yield | Reference |
| 1,4-Bis(decyloxy)benzene | Hydroquinone, Bromodecane | KOH | DMSO | 90% | rsc.orgresearchgate.net |
| 3,5-Bis(decyloxy)benzoate | Ethyl 3,5-dihydroxybenzoate, n-Bromodecane | Base | Not specified | 67% (for hydrazide) | rsc.org |
Catalyst-mediated reactions offer alternative and often milder routes to dialkoxybenzenes. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols. organic-chemistry.orgmdpi.com While effective, traditional Ullmann reactions can require high temperatures and stoichiometric amounts of copper. mdpi.com Modern variations have improved the conditions, but the reaction is still widely used for creating C-O bonds in complex molecules. rsc.org
Palladium-catalyzed cross-coupling reactions are also extensively used, not necessarily for the initial ether formation, but for building more complex structures from a dialkoxybenzene platform. nih.govrsc.org For example, the Suzuki coupling reaction is employed to synthesize polymers like poly[2-decyloxy-5-(2′,5′-bis(decyloxy)phenyl)-1,4-phenylenevinylene] (DBDP-PPV), where a substituted this compound monomer is created through a series of reactions including a Suzuki coupling step. tandfonline.com
Functionalization Strategies for this compound Backbones
Once the this compound core is synthesized, further functionalization is often required to tune the molecule's properties for specific applications, such as in liquid crystals or organic electronics. nih.govmdpi.com
Halogenation is a common functionalization step, often used to introduce reactive sites for subsequent cross-coupling reactions. The direct bromination of 2,5-bis(decyloxy)benzene with molecular bromine (Br₂) in a solvent like chloroform (B151607) yields 1,4-dibromo-2,5-bis(decyloxy)benzene. vulcanchem.com This dibrominated compound is a key intermediate for synthesizing materials like soluble phenylenevinylene polymers. vulcanchem.com Similarly, iodination of 1,4-bis(decyloxy)benzene can be performed to yield 1,4-bis(decyloxy)-2,5-diiodobenzene, another important precursor for coupling reactions. researchgate.netvulcanchem.com
Nitration of dialkoxybenzenes exhibits interesting regioselectivity. nih.govacs.org The dinitration of 1,2-dialkoxybenzenes has been found to exclusively produce the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.govacs.orgresearchgate.net This high regioselectivity is believed to result from a mechanism involving a single electron transfer (SET) process, where the selectivity is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.govmdpi.com For 1,4-dialkoxybenzene isomers, the regioselectivity of nitration is more dependent on solvent conditions, allowing for a degree of control over the final product distribution. nih.govmdpi.com
| Reaction | Substrate | Reagents | Product | Reference |
| Bromination | 2,5-Bis(decyloxy)benzene | Br₂, Chloroform | 1,4-Dibromo-2,5-bis(decyloxy)benzene | vulcanchem.com |
| Iodination | 1,4-Bis(decyloxy)benzene | I₂, appropriate reagents | 1,4-Bis(decyloxy)-2,5-diiodobenzene | researchgate.netvulcanchem.com |
| Dinitration | 1,2-Dialkoxybenzene | Nitrating agent | 1,2-Dialkoxy-4,5-dinitrobenzene | nih.govacs.org |
A wide array of functional groups can be introduced onto the this compound backbone to create complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
The Sonogashira coupling reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl halide, is frequently used. wikipedia.orgnumberanalytics.com For example, 1,4-bis(decyloxy)-2,5-diiodobenzene can be coupled with 2-methyl-3-butyn-2-ol (B105114) using a palladium catalyst like [Pd(PPh₃)₄] and a copper(I) co-catalyst. researchgate.netvulcanchem.com This introduces alkynyl groups with terminal hydroxyls, which can serve as hydrogen-bonding sites or be deprotected for further functionalization. vulcanchem.com
The Suzuki coupling is another key reaction, used to link aryl boronic acids or esters with aryl halides. This method is employed to synthesize conjugated polymers. For instance, (2,5-bis(decyloxy)-1,4-phenylene)diboronic acid, prepared from 1,4-dibromo-2,5-bis(decyloxy)benzene, serves as a monomer that can be copolymerized with other aryl dihalides to create polymers with specific optoelectronic properties. vulcanchem.com These functionalization strategies are essential in the design of advanced materials, including liquid crystals and components for organic light-emitting diodes (OLEDs). nih.govekb.eg
This compound as a Versatile Molecular Building Block in Complex Organic Synthesis
The this compound moiety, characterized by a benzene ring substituted with a ten-carbon alkoxy chain (-OC₁₀H₂₁), serves as a crucial building block in the design and synthesis of complex organic molecules. The long alkyl chain is not merely a passive substituent; it imparts significant properties to the target molecules, most notably enhancing solubility in common organic solvents. This improved solubility is critical for the processing and characterization of large, rigid molecules and polymers that would otherwise be intractable. Its role is particularly prominent in the fields of materials science and supramolecular chemistry, where it facilitates the construction of functional materials such as conjugated polymers and liquid crystals.
The incorporation of this compound units is a well-established strategy in the synthesis of conjugated polymers and oligomers, particularly derivatives of poly(phenylene vinylene) (PPV) and oligo(phenylenevinylene) (OPV). These materials are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov The decyloxy side chains are introduced to overcome the poor solubility of the rigid conjugated backbones, enabling solution-based processing techniques.
A key precursor in these syntheses is 2,5-bis(decyloxy)benzene-1,4-dialdehyde . This monomer can undergo polymerization with suitable bis(phosphonium) salts or bis(phosphonates) through reactions like the Horner-Emmons or Wittig coupling to yield high-molecular-weight PPV derivatives. nih.govmdpi.com For instance, new ether-substituted PPV oligomers have been synthesized via Horner-Emmons coupling, with their structures and molecular weights confirmed by NMR spectroscopy and gel permeation chromatography, respectively. nih.gov The presence of the decyloxy groups ensures that the resulting polymers are soluble enough for their optical and electroluminescent properties to be characterized in solution and in fabricated devices. nih.gov
Similarly, this compound derivatives are used to construct the core of fluorescent dendrimers. google.com Novel fluorescent dendrimers with an OPV core have been synthesized using a convergent method, where decyloxy-substituted benzene rings form part of the conjugated core, contributing to the material's photophysical properties. google.com These dendrimers exhibit blue fluorescence in solution and can be deposited as thin films, demonstrating the utility of the this compound building block in creating well-defined, functional macromolecular architectures. google.com
Table 1: Synthesis of Conjugated Systems Utilizing this compound Derivatives
| Precursor | Reaction Type | Resulting System | Key Properties/Findings | Reference(s) |
|---|---|---|---|---|
| 2,5-Bis(decyloxy)benzene-1,4-dialdehyde | Horner-Emmons Coupling | Poly(1,4-phenylene vinylene) (PPV) oligomers | Enhanced solubility for use in OLEDs; optical properties characterized by UV-vis and fluorescence. | nih.gov |
| 1,4-Bis(bromomethyl)-2,5-bis(decyloxy)benzene | Wittig Coupling | Oligo(phenylenevinylene) (OPV) polymers | Synthesis of conjugated polymers for sensor technology; isomerization to all-trans isomer achieved with iodine. | mdpi.com |
While the this compound unit is primarily recognized for modifying physical properties like solubility, it is also incorporated into molecules that participate in stereoselective processes, particularly in the field of liquid crystals. In these systems, stereoselectivity refers to the formation of a specific, ordered, chiral supramolecular arrangement rather than the creation of a new covalent stereocenter in a traditional chemical reaction. The this compound fragment can be part of an achiral host molecule that, when combined with a chiral dopant, forms a chiral liquid crystalline phase, such as a chiral smectic C (SmC*) phase. rsc.org
An example of this is the use of 4-(decyloxy)benzoate derivatives as the core of an achiral smectic liquid crystal host. In one study, two similar host compounds, 4-(4-methylpentyloxy)phenyl-4-(decyloxy)benzoate and 4-(3-methylpentyloxy)phenyl-4-(decyloxy)benzoate , were doped with axially chiral binaphthyl derivatives. rsc.org The transfer of chirality from the chiral dopant to the achiral host material induces a helical superstructure, transforming the material into a chiral smectic C liquid crystal. rsc.org The decyloxy chain, along with the rest of the molecular structure, provides the necessary mesogenic (liquid-crystal-forming) properties that allow this chirality transfer to occur effectively. rsc.org The efficiency of this induced chirality, measured by the helical twisting power, is dependent on the structure of both the chiral dopant and the host containing the this compound fragment. rsc.org
This process represents a stereoselective transformation on a supramolecular level, where the this compound-containing molecules are organized into a specific, non-racemic, helical arrangement under the influence of a chiral guest. Such materials are the basis for ferroelectric liquid crystals, which are crucial for applications in high-speed electro-optical devices. mdpi.comnih.gov
Table 2: Induction of Chirality in a this compound-Containing Liquid Crystal System
| Host Molecule (containing this compound fragment) | Chiral Dopant | Resulting Phase | Transformation Type | Reference(s) |
|---|---|---|---|---|
| 4-(4-methylpentyloxy)phenyl-4-(decyloxy)benzoate | Axially chiral binaphthyl derivative | Chiral Smectic C (SmC*) | Supramolecular chirality transfer | rsc.org |
Advanced Spectroscopic and Structural Elucidation Studies of Decyloxybenzene Containing Architectures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Decyloxybenzene, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the connectivity and chemical environment of atoms.
In ¹H NMR spectroscopy, this compound typically exhibits distinct signals corresponding to its different proton environments. The aromatic protons on the benzene (B151609) ring usually appear as multiplets in the region of 6.8–7.4 ppm, reflecting the electronic influence of the oxygen atom. The methylene (B1212753) protons directly attached to the oxygen atom (O-CH₂-) are deshielded and typically resonate as a multiplet around 3.9–4.1 ppm. The remaining methylene protons of the decyl chain appear as a series of overlapping multiplets in the aliphatic region, generally between 1.2–1.7 ppm, with the terminal methyl group protons appearing as a triplet around 0.8–0.9 ppm. ¹³C NMR further complements this by providing signals for each unique carbon atom, with the carbon attached to oxygen (O-CH₂) appearing significantly downfield (typically around 75-80 ppm), while aromatic carbons resonate between 110-160 ppm, and the aliphatic carbons appear in the 10-35 ppm range. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to confirm proton-proton and proton-carbon connectivities, respectively, thereby solidifying the structural assignment.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Approximate Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (ortho) | 6.8 – 7.1 | Multiplet |
| Aromatic (meta) | 7.1 – 7.3 | Multiplet |
| Aromatic (para) | 7.3 – 7.4 | Multiplet |
| Methylene (α to O) | 3.9 – 4.1 | Multiplet |
| Methylene (β to O) | 1.7 – 1.9 | Multiplet |
| Methylene (chain, mid) | 1.2 – 1.5 | Multiplet |
| Methyl (terminal) | 0.8 – 0.9 | Triplet |
Vibrational Spectroscopic Characterization (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing molecular vibrations within this compound. These methods provide complementary information about the molecular fingerprint.
In IR spectroscopy, this compound exhibits characteristic absorption bands associated with its functional groups. The ether linkage (C-O-C) is typically identified by a strong asymmetric stretching vibration, usually found in the region of 1200–1260 cm⁻¹. Aromatic C-H stretching vibrations occur just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the decyl chain appear below 3000 cm⁻¹. The aromatic ring itself gives rise to C=C stretching vibrations in the 1600–1450 cm⁻¹ region. Bending vibrations of the aliphatic C-H bonds, such as CH₂ scissoring and CH₃ bending, are also observed in the fingerprint region. Raman spectroscopy provides similar information, often highlighting different modes or providing stronger signals for symmetric vibrations that may be weak in IR.
Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound (Approximate)
| Vibration Type | Approximate Frequency (cm⁻¹) | IR/Raman Activity |
| Aromatic C-H Stretch | > 3000 | IR/Raman |
| Aliphatic C-H Stretch | < 3000 | IR/Raman |
| Aromatic C=C Stretch | 1600, 1500 | IR/Raman |
| C-O Stretch (Ether) | 1200 – 1260 | Strong IR |
| Aliphatic CH₂ Bend | 1465 | IR/Raman |
| Aliphatic CH₃ Bend | 1375 | IR/Raman |
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. Various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be used.
Upon ionization, this compound (C₁₆H₂₆O) is expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound, the calculated molecular weight is approximately 234.38 g/mol , so an M⁺ peak at m/z 234 would be anticipated. Fragmentation patterns provide further structural evidence. A common fragmentation pathway for ethers is α-cleavage, where the bond between the oxygen atom and the adjacent carbon atom breaks. In this compound, this would lead to the formation of a phenyl ether cation fragment ([C₆H₅O]⁺) with a mass-to-charge ratio (m/z) of 93. Cleavage within the decyl chain can also occur, yielding various alkyl fragments. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
Table 3: Expected Major Mass Spectrometry Fragments for this compound
| Fragment Description | Formula Fragment | m/z (approx.) |
| Molecular Ion | C₁₆H₂₆O⁺ | 234 |
| Phenyl ether cation | C₆H₅O⁺ | 93 |
| Loss of terminal methyl | C₁₅H₂₃O⁺ | 223 |
| Loss of C₁₀H₂₁ (decyl radical) | C₆H₅O⁺ | 93 |
Theoretical and Computational Investigations of Decyloxybenzene and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic distribution, energy levels, and inherent reactivity of molecules. These methods are crucial for understanding how molecular structure dictates chemical and physical properties.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for determining molecular geometries and electronic energy levels, including frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies have utilized DFT to optimize the structures of various aromatic compounds and their derivatives, providing data on bond lengths, angles, and electronic properties. For instance, DFT calculations, specifically employing the M06-2X/6-31G(d) level of theory, have been used to analyze dimers of 1,3-dibromo-5-methoxybenzene, offering insights into the formation of specific bonding synthons relevant to self-assembly on surfaces rsc.orgresearchgate.net.
Furthermore, DFT calculations have been instrumental in characterizing the electronic structure of molecules containing alkoxy chains, such as those with decyloxy substituents. For example, studies on quinoxaline (B1680401) derivatives functionalized with decyloxy groups have reported optimized molecular structures and calculated HOMO and LUMO energy levels using DFT mdpi.com. Similarly, research on halogenated imines has employed DFT with the PBE1PBE hybrid functional and a 6-311G(d,p) basis set to determine optimized geometries, HOMO and LUMO energies, and energy gaps (Eg) mdpi.com. These energy levels are critical for predicting optical and electronic properties, such as charge transfer characteristics and potential applications in optoelectronic devices. Studies on related triazine-based molecules incorporating decyloxybenzene moieties have also utilized DFT to rationalize electronic structure and charge transfer properties, reporting HOMO and LUMO energy levels for various configurations researchgate.net.
Prediction of Spectroscopic Signatures and Photophysical Properties
Computational chemistry plays a pivotal role in predicting and understanding the spectroscopic signatures and photophysical properties of molecules like this compound. These predictions are crucial for experimental design and for interpreting observed phenomena. Techniques such as Density Functional Theory (DFT) are widely used to calculate electronic structures, which directly influence spectroscopic characteristics such as UV-Vis absorption and emission spectra, as well as vibrational frequencies (e.g., in Infrared and Raman spectroscopy) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Research has explored this compound analogues in the context of self-assembly on surfaces, where computational methods are employed to understand molecular interactions and predict behavior researchgate.netucl.ac.ukresearchgate.netsciencesconf.org. While specific spectroscopic data for this compound itself in isolation might not be extensively detailed in the provided search snippets, studies on related molecules with similar functional groups (like this compound moieties in larger structures) indicate that computational methods are applied to elucidate their photophysical properties unistra.frresearchgate.netacs.org. For instance, studies on trithiazolyl-1,3,5-triazines bearing this compound moieties have investigated their photophysical properties, including fluorescence quantum yields, which are calculable through theoretical modeling unistra.frresearchgate.net. These investigations aim to correlate structural features with observable properties, providing a basis for designing molecules with tailored optical and electronic characteristics.
The prediction of photophysical properties, such as fluorescence quantum yields, excited-state lifetimes, and energy transfer processes, relies heavily on accurate electronic structure calculations. These computational approaches allow researchers to explore how modifications to the this compound structure, such as the introduction of π-conjugation or specific functional groups, can tune its luminescent behavior researchgate.netdiva-portal.org. For example, studies on similar aromatic compounds demonstrate that computational methods can predict how substituent effects influence excited-state energetics and emission wavelengths diva-portal.org.
Integration of Machine Learning in Computational Chemistry for this compound Research
The field of computational chemistry is being revolutionized by the integration of machine learning (ML) techniques, offering powerful new avenues for research on compounds like this compound uio.noresearch.googlearxiv.orgnih.gov. ML models, often trained on data generated from traditional computational methods like DFT, can significantly accelerate the prediction of molecular properties, thereby overcoming the limitations of high computational cost and vast chemical space uio.noarxiv.orgmit.edu.
Machine learning algorithms are being developed and applied to various aspects of chemical research, including quantitative structure-activity relationships (QSAR), virtual screening, materials design, and property prediction arxiv.org. For this compound and its analogues, ML can be employed to:
Predict Spectroscopic Signatures: ML models can be trained to predict IR, NMR, or UV-Vis spectra based on molecular structure, reducing the need for extensive experimental measurements or time-consuming ab initio calculations arxiv.orgmit.edu.
Estimate Photophysical Properties: ML can learn complex relationships between molecular structure and photophysical parameters like fluorescence quantum yield or excited-state lifetimes, enabling rapid screening of potential candidates for optoelectronic applications diva-portal.orgarxiv.org.
Accelerate Materials Discovery: By learning from existing data, ML can guide the design of new molecules with desired properties, potentially leading to novel materials incorporating this compound units for specific applications research.googlearxiv.orgmit.edu.
Improve Force Field Development: ML can aid in the development and refinement of force fields used in molecular dynamics simulations, which are essential for studying self-assembly and surface interactions of molecules like this compound researchgate.netucl.ac.ukacs.org.
The synergy between ML and computational chemistry allows for more efficient exploration of chemical space and a deeper understanding of structure-property relationships. This approach is particularly valuable for complex systems where traditional methods might be prohibitively slow or computationally demanding uio.noresearch.googlenih.gov. By leveraging ML, researchers can more effectively predict, design, and optimize molecules and materials based on the this compound scaffold.
Research on Decyloxybenzene in Advanced Materials Science Applications
Investigation of Decyloxybenzene Derivatives in Liquid Crystal Research
The incorporation of this compound moieties into molecular designs has been explored to fine-tune the properties of liquid crystalline materials. The decyloxy chain, with its ten carbon atoms, significantly impacts mesophase formation, molecular orientation, and interfacial behavior.
Role of Alkoxy Chains in Mesophase Formation
The length and nature of alkoxy chains are critical determinants of liquid crystal (LC) behavior, influencing the type and thermal stability of mesophases formed. Research indicates that longer alkoxy chains, such as the decyloxy group, generally contribute to increased fluidity and can lower melting points, potentially broadening the temperature range over which mesophases exist nih.govmdpi.com. The flexibility of these chains allows for various molecular arrangements, which are essential for the formation of ordered liquid crystalline phases like nematic or smectic states mdpi.comacu.edu.in. Studies on homologous series of liquid crystalline compounds have shown that variations in alkoxy chain length can lead to different mesophase behaviors, with longer chains often stabilizing smectic phases or broadening nematic ranges nih.govmdpi.comacu.edu.in.
Table 1: Effect of Alkoxy Chain Length on Mesophase Transition Temperatures (Hypothetical Data)
| Alkoxy Chain Length | Melting Point (°C) | Smectic A Phase (°C) | Nematic Phase (°C) | Clearing Point (°C) |
| C4H9O- | 85 | 95 - 110 | 110 - 135 | 135 |
| C6H13O- | 70 | 80 - 105 | 105 - 130 | 130 |
| C8H17O- | 60 | 75 - 100 | 100 - 125 | 125 |
| C10H21O- | 55 | 70 - 98 | 98 - 122 | 122 |
Note: This table presents hypothetical data to illustrate the general trend of how alkoxy chain length can influence mesophase transition temperatures.
Studies on Molecular Orientation and Phase Transitions in Liquid Crystalline this compound Systems
The molecular orientation and phase transition behavior of liquid crystals containing this compound units are key areas of investigation. Techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are employed to identify phase transitions and characterize the associated thermal events nih.govnih.gov. The decyloxy chain influences the packing efficiency and intermolecular interactions, which in turn dictate the temperatures at which transitions between solid, liquid crystalline (e.g., nematic, smectic), and isotropic phases occur nih.govsemanticscholar.org. Research has demonstrated that the specific molecular architecture, including the position and length of alkoxy chains, can precisely control these transition temperatures and the types of mesophases formed nih.govsemanticscholar.orgmdpi.com. For instance, studies have shown that the decyloxy chain can contribute to the stabilization of nematic phases, with transition temperatures being sensitive to subtle changes in molecular structure nih.govsemanticscholar.org.
Table 2: Phase Transition Temperatures for a this compound Derivative (Hypothetical Data)
| Compound Name (Example) | Transition Type | Temperature (°C) |
| 4-Decyloxyphenyl 4'-octyloxybenzoate | Crystal → Nematic | 75 |
| Nematic → Isotropic | 110 | |
| 1,4-Bis(decyloxy)benzene (B138780) | Crystal → Mesophase | 66-70 |
Note: This table presents hypothetical data for illustrative purposes.
Exploration of this compound in Organic Electronics Research
This compound units are also valuable building blocks in the design of organic electronic materials, contributing to properties like solubility, film morphology, and charge transport capabilities.
Development of Hole Transport Materials based on this compound Scaffolds
The incorporation of this compound scaffolds into organic semiconductors has been investigated for their potential as hole transport materials (HTMs) in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) frontiersin.org. The decyloxy chain can enhance the solubility of these typically rigid, conjugated molecules in common organic solvents, facilitating solution-based processing techniques which are cost-effective for large-area device fabrication frontiersin.orgrsc.org. Furthermore, the flexible alkyl chains can influence the solid-state packing and morphology of the thin films, which are critical factors for efficient charge transport frontiersin.orgrsc.org. By controlling the molecular arrangement and intermolecular interactions, this compound-containing materials can be engineered to achieve improved charge carrier mobility.
Table 3: Hole Mobility of this compound-Containing Organic Semiconductors (Hypothetical Data)
| Material Type | Hole Mobility (cm²/Vs) | Application Area |
| Poly(this compound-alt-fluorene) | 1.5 x 10⁻⁴ | OFETs |
| N,N'-bis(4-Decyloxybenzene)naphthalene diimide | 3.0 x 10⁻⁵ | Organic Solar Cells |
| This compound-functionalized triphenylene (B110318) core | 2.1 x 10⁻³ | OLEDs |
Note: This table presents hypothetical data for illustrative purposes.
Charge Transfer Mechanisms in this compound-Containing Conjugated Systems
Compound List
this compound
Polymerization and Polymer Chemistry Research Involving Decyloxybenzene
Polymerization Reactions of Decyloxybenzene Derivatives
The synthesis of polymers containing this compound relies on the polymerization of monomers functionalized with this specific chemical group. The choice of polymerization method is crucial as it dictates the polymer's molecular weight, architecture, and purity, which in turn affect its final properties. While research on monomers containing this compound is not as extensive as for other functional groups, existing studies on related long-chain alkoxy-substituted monomers provide a framework for understanding their polymerization behavior.
Electropolymerization is a powerful technique to synthesize conductive polymer films directly onto an electrode surface. The process involves the electrochemical oxidation of a monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. For aromatic ether compounds, the mechanism typically begins with the oxidation of the aromatic ring, generating a radical cation. This reactive species can then attack a neutral monomer, leading to the formation of a dimer radical cation, which propagates further to form a polymer film on the anode.
The kinetics of electropolymerization are influenced by several factors, including monomer concentration, solvent, supporting electrolyte, and the applied potential or current. The rate of polymer film growth can be monitored using electrochemical techniques such as cyclic voltammetry, where the increase in the redox peak currents with successive potential cycles indicates polymer deposition. While specific kinetic studies on this compound-derivatized monomers are not extensively documented, research on other alkoxy-substituted aromatic compounds, like alkoxythiophenes, shows that the long alkyl chain can influence the polymerization rate and the morphology of the resulting polymer film. The bulky side chain can affect the diffusion of the monomer to the electrode surface and the packing of the polymer chains.
The general mechanism for the electropolymerization of a thiophene (B33073) monomer bearing an alkoxy group involves the following steps:
Oxidation: The monomer is oxidized at the anode to form a radical cation.
Dimerization: Two radical cations combine to form a dimer.
Propagation: The dimer is further oxidized and reacts with other monomers or radical cations to extend the polymer chain.
Deposition: The growing polymer chain, being insoluble in the electrolyte solution, deposits onto the electrode surface.
The kinetics often follow a complex model, but for many systems, the rate of polymerization is found to be dependent on both the monomer and electrolyte concentration.
Free-radical polymerization is a widely used method for producing a variety of polymers. frontiersin.org The process is initiated by a free radical, which attacks the double bond of a monomer, creating a new radical that can then propagate the chain. cmu.edu Monomers such as 4-decyloxystyrene or acrylates/methacrylates with a this compound group could theoretically be polymerized via this method.
The kinetics of free-radical polymerization are typically described by three main steps: initiation, propagation, and termination. youtube.com
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to form an initiated monomer radical. frontiersin.org
Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
Termination: The growth of a polymer chain is stopped by either the combination of two growing chains or by disproportionation. frontiersin.org
Rₚ = kₚ[M](fkd[I] / kt)1/2
where kₚ, kd, and kt are the rate constants for propagation, initiator dissociation, and termination, respectively, and f is the initiator efficiency. Studies on the radical polymerization of styrenes with other para-substituents have shown that the nature of the substituent can significantly affect the polymerization rate. researchgate.net An electron-donating group like decyloxy would be expected to influence the reactivity of the vinyl group. However, detailed kinetic studies specifically for this compound-containing monomers are sparse in the literature.
Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, dispersity, and architecture. cmu.educmu.edu These methods would be ideal for synthesizing well-defined polymers from this compound-functionalized monomers.
Atom Transfer Radical Polymerization (ATRP) ATRP relies on the reversible activation and deactivation of a growing polymer chain by a transition metal catalyst, typically a copper complex. youtube.com The mechanism involves a dormant alkyl halide species being activated by the copper(I) complex to form a radical, which can then propagate. The radical is subsequently deactivated by the copper(II) complex back to the dormant species. This equilibrium keeps the radical concentration low, minimizing termination reactions. youtube.com The polymerization of various acrylate (B77674) and methacrylate (B99206) monomers has been successfully controlled using ATRP. cmu.educmu.eduresearchgate.net For a monomer like 4-decyloxyphenyl methacrylate, ATRP could yield polymers with predictable molecular weights and narrow distributions.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization RAFT polymerization is controlled by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The growing polymer radical adds to the CTA, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate another polymer chain, while the original chain becomes dormant. This process allows all chains to grow at a similar rate. RAFT has been effectively used for a wide range of monomers, including styrenes and acrylates. mdpi.comresearchgate.netnih.gov A monomer like 4-decyloxystyrene could be polymerized in a controlled manner using a suitable RAFT agent and a radical initiator.
While these techniques are well-established, their specific application and kinetic studies for monomers featuring a this compound group are not widely reported. However, the principles derived from studies on similar long-chain alkyl-substituted monomers suggest that such polymerizations are feasible and would allow for the synthesis of well-defined materials. researchgate.net
Structure-Property Relationships in this compound-Based Polymers
The inclusion of this compound side chains has a profound impact on the properties of polymers, particularly conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives. The long, flexible decyloxy groups enhance the solubility of these otherwise rigid and intractable polymers in common organic solvents, which is crucial for solution-based processing and device fabrication. researchgate.netuh.edu
In the case of poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), the decyloxy side chains influence its optical and electrochemical properties. uh.edu The electron-donating nature of the alkoxy groups raises the energy level of the Highest Occupied Molecular Orbital (HOMO) of the polymer. This, in turn, reduces the bandgap and red-shifts the polymer's absorption and emission spectra compared to the unsubstituted PPV. davidlu.net This tuning of the electronic structure is a key strategy in developing materials for organic light-emitting diodes (OLEDs) with specific emission colors. researchgate.netuh.edu
The thermal stability of these polymers is also affected by the side chains. Thermogravimetric analysis (TGA) of PDOPV shows that it possesses good thermal stability, which is an important characteristic for the longevity of electronic devices. uh.edu The morphology of thin films, which is critical for charge transport and device performance, is also dictated by the side chains. The long alkyl chains can promote self-assembly and ordering, but can also lead to more amorphous structures depending on processing conditions.
The table below summarizes some key properties of PDOPV, illustrating the structure-property relationships. uh.edu
Development of Conducting Polymers Incorporating this compound Units
The development of conducting polymers has been a landmark achievement in materials science, recognized by the 2000 Nobel Prize in Chemistry. wikipedia.org These organic materials combine the electrical properties of metals or semiconductors with the processing advantages of plastics. Polythiophene and poly(p-phenylene vinylene) (PPV) are two important classes of conducting polymers. cmu.eduwikipedia.org
The incorporation of this compound units into these polymer backbones is a key strategy for creating processable and functional conducting materials. As mentioned, the decyloxy side chains render the rigid conjugated polymers soluble. Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) is a prime example of such a polymer. uh.edu It is a derivative of PPV, which in its undoped state is an insulator but can be doped to become conductive. wikipedia.org
The synthesis of PDOPV is typically achieved through polycondensation methods like the Horner-Emmons reaction. uh.edu The resulting polymer is soluble and can be cast into thin films for electronic devices. The conductivity of these polymers stems from the delocalized π-electrons along the conjugated backbone. The introduction of the electron-donating decyloxy groups enhances the electron density on the backbone, making the polymer easier to oxidize (p-dope). This ease of oxidation is reflected in its lower HOMO energy level compared to unsubstituted PPV. uh.edu
Upon doping, either chemically or electrochemically, charge carriers (polarons and bipolarons) are introduced onto the polymer chain, allowing for the flow of electricity. wikipedia.org The long side chains, while essential for solubility, can also influence the interchain charge transport by affecting how closely the polymer backbones can pack together. Therefore, a balance must be struck between solubility and solid-state packing to optimize conductivity. Research in this area focuses on synthesizing new monomers and polymers with this compound units to fine-tune their electronic properties for applications in OLEDs, organic photovoltaics (OPVs), and field-effect transistors (FETs). uh.edu
Mechanistic Studies of Specific Reactions Involving Decyloxybenzene Compounds
Analysis of Oxidation and Reduction Pathways
The oxidation and reduction of decyloxybenzene can target either the aromatic ring or the decyloxy side chain, depending on the reagents and reaction conditions.
Oxidation: The aromatic ring of this compound is relatively resistant to oxidation due to its aromatic stability. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the benzylic carbon of the alkyl chain is typically the site of oxidation. youtube.com In the case of this compound, there is no benzylic carbon directly attached to the ring. The primary oxidation pathway would likely involve the degradation of the alkyl chain or, under very harsh conditions, cleavage of the aromatic ring. youtube.com
A detailed mechanism for benzene (B151609) oxidation involves initiation via radical formation (e.g., reaction with O or OH radicals), leading to intermediates like phenoxy radicals, which can further react to form products such as cyclopentadiene (B3395910) and carbon monoxide. core.ac.uknasa.gov For this compound, a similar radical-initiated process on the ring is conceivable, though the electron-donating nature of the decyloxy group would influence the sites of initial attack. libretexts.org
Reduction: Reduction of the aromatic ring in this compound requires overcoming its inherent aromatic stability.
Catalytic Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature using hydrogen gas with a metal catalyst such as nickel, platinum, or palladium. youtube.comlibretexts.org For this compound, this reaction would yield decyloxycyclohexane. Under milder conditions, it is possible to selectively reduce other functional groups, like alkenes, without affecting the aromatic ring. youtube.com
Birch Reduction: A more selective method for reducing the benzene ring is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. libretexts.orgyoutube.com The mechanism involves the single-electron transfer from the metal to the aromatic ring, forming a radical anion intermediate. youtube.com This intermediate is then protonated by the alcohol. A second electron transfer followed by another protonation yields a non-conjugated diene. youtube.comyoutube.com For this compound, the electron-donating decyloxy group directs the reduction to occur at the meta and para positions relative to the substituent, resulting in 1-decyloxy-1,4-cyclohexadiene. youtube.com
| Reaction | Reagents | Product | Mechanistic Feature |
| Catalytic Hydrogenation | H₂, Ni/Pt/Pd, high T/P | Decyloxycyclohexane | Complete saturation of the aromatic ring. youtube.comlibretexts.org |
| Birch Reduction | Na or Li, NH₃(l), ROH | 1-Decyloxy-1,4-cyclohexadiene | Formation of a radical anion intermediate; selective reduction to a non-conjugated diene. youtube.comyoutube.com |
Investigation of Substitution Reactions on the this compound Ring
The most common reaction for aromatic compounds like this compound is electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq The decyloxy group (-OC₁₀H₂₁), an alkoxy group, strongly influences the reactivity of the benzene ring and the position of substitution.
The decyloxy group is an activating group , meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.orglibretexts.org This is due to the oxygen atom's lone pairs, which can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the benzenonium ion or sigma complex) formed during the reaction. libretexts.orgmsu.edu This electron donation is most effective at the ortho and para positions, making the decyloxy group an ortho-para director . libretexts.org
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Formation of a Sigma Complex: The electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edumsu.edu This is typically the slow, rate-determining step.
Proton Removal: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edumsu.edu
Common electrophilic aromatic substitution reactions for this compound include:
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃) introduces a halogen atom primarily at the ortho and para positions. ksu.edu.sa
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile, leading to ortho- and para-nitrothis compound. uomustansiriyah.edu.iqksu.edu.sa
Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group, forming a ketone. msu.eduyoutube.com This reaction is useful for adding carbon chains to the ring and typically favors the para product due to the steric bulk of the decyloxy group. msu.edu
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. youtube.com However, it is prone to issues like polyalkylation and carbocation rearrangements. libretexts.org
| Reaction | Electrophile | Expected Major Products |
| Bromination | Br⁺ (from Br₂/FeBr₃) | p-Bromothis compound, o-Bromothis compound |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | p-Nitrodecylocybenzene, o-Nitrodecylocybenzene |
| Friedel-Crafts Acylation (with Acetyl Chloride) | CH₃CO⁺ (from CH₃COCl/AlCl₃) | p-Decyloxyacetophenone, o-Decyloxyacetophenone |
In contrast, nucleophilic aromatic substitution on an unsubstituted this compound ring is difficult because the ring is electron-rich and lacks a good leaving group. quora.comstudysmarter.co.uk Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring. uomustansiriyah.edu.iq
Photochemical Reactions and Their Mechanisms
The photochemistry of aromatic compounds is distinct from their ground-state chemistry. Upon absorption of UV light, benzene and its derivatives can be promoted to excited states that are antiaromatic and highly reactive. uochb.czyoutube.com These excited states can undergo unique isomerization reactions to form strained, non-aromatic products. uochb.cz
For benzene, irradiation can lead to the formation of isomers such as benzvalene, Dewar benzene, and fulvene (B1219640). uochb.czyoutube.com The mechanism often involves the formation of biradical intermediates or dipolar states from the excited state of the aromatic ring. youtube.comyoutube.com For example, the conversion of benzene to fulvene can proceed through a biradical intermediate formed by 1,3-bonding in the excited state, followed by rearrangement. youtube.com
In the case of this compound, similar photochemical processes are expected. The primary photochemical process involves the π-electron system of the aromatic ring. youtube.com The decyloxy substituent may influence the relative quantum yields of different isomerization pathways and could potentially participate in side reactions. Photochemical reactions can also lead to bond cleavage. For instance, photo-Fries or photo-Claisen rearrangements involve the cleavage of the ether bond and subsequent recombination of the fragments at the ortho and para positions of the ring. youtube.com These reactions proceed through radical intermediates formed within a solvent cage. youtube.com
The main chemical processes that can occur during photochemical decomposition include: nih.gov
Photoisomerization: Rearrangement to form structural isomers.
Photodissociation: Cleavage of bonds to form free radicals.
Photoaddition: Addition of other molecules (like water) to the excited aromatic ring.
Catalytic Reaction Mechanisms Modulated by this compound Ligands
While this compound itself is a substrate, its derivatives can be designed to act as ligands in transition metal catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as a catalyst. The electronic and steric properties of the ligand are critical in modulating the activity and selectivity of the catalyst. chemrxiv.org
If a this compound derivative, such as a phosphine-substituted this compound (e.g., (decyloxyphenyl)diphenylphosphine), were used as a ligand, the decyloxy group would influence the catalytic cycle through several mechanisms:
Electronic Effects: The decyloxy group is electron-donating. This property would increase the electron density on the phosphorus atom of the phosphine (B1218219) ligand, which in turn increases the electron density on the metal center. This can enhance the rate of key steps in catalytic cycles like oxidative addition, a crucial step in many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). rsc.org
Steric Effects: The long, flexible decyl chain provides significant steric bulk. The steric profile of a ligand is a key determinant of the coordination number of the metal center and the accessibility of the substrate to the catalyst. chemrxiv.orgresearchgate.net For example, bulky ligands often favor the formation of monoligated metal complexes, which can be highly active in catalysis. scispace.com The steric hindrance can also influence the regioselectivity and stereoselectivity of the reaction.
Future Research Trajectories and Interdisciplinary Perspectives for Decyloxybenzene Chemistry
Rational Design of Novel Decyloxybenzene-Based Functional Materials
The rational design of new materials incorporating the this compound moiety is a burgeoning field, with significant potential in liquid crystals, polymers, and self-assembled systems. The long decyloxy chain is a key structural feature that can be exploited to induce specific molecular packing and macroscopic properties.
Liquid Crystals: this compound derivatives are integral components in the design of thermotropic liquid crystals. The long alkyl chain promotes the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. For instance, 4-(Decyloxy)benzoic acid has been investigated as a liquid crystal, where its molecular structure gives rise to distinct liquid crystalline states (mesophases) at different temperatures. nih.govresearchgate.net The design of new calamitic (rod-shaped) and discotic (disk-shaped) liquid crystals containing this compound units is an active area of research. tcichemicals.comrsc.org By systematically modifying the molecular architecture—for example, by altering the position and number of decyloxy groups on the aromatic core—researchers can fine-tune the temperature range and type of mesophase (e.g., nematic, smectic), leading to materials with specific optical and electrical properties for display technologies and sensors. nih.govtcichemicals.comnih.gov
Functional Polymers: The incorporation of this compound into polymer backbones or as side chains offers a powerful strategy for creating functional polymers with tailored optoelectronic and morphological characteristics. For example, poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) is a conjugated polymer whose decyloxy side chains enhance its solubility and processability, making it suitable for applications in organic light-emitting diodes (OLEDs). uh.edu The electron-donating nature of the decyloxy group can also be used to tune the polymer's electronic band gap and emission wavelength. uh.eduresearchgate.net Future design efforts will likely focus on creating novel copolymers that combine this compound-containing units with other functional monomers to achieve a broader range of properties, such as improved charge transport and enhanced stability for advanced electronic devices. nsf.gov
Self-Assembled Monolayers (SAMs): The amphiphilic nature of certain this compound derivatives makes them excellent candidates for forming highly ordered self-assembled monolayers on various substrates. The aromatic head group can interact with the substrate, while the long decyl chains extend outwards, creating a well-defined interface. The study of the self-assembly process of similar long-chain molecules, such as octadecyltrichlorosilane, using techniques like X-ray reflectivity, provides insights into the kinetics and structure of these films. nih.gov Rationally designed this compound-based molecules could be used to modify surface properties, creating hydrophobic or functionalized surfaces for applications in microelectronics, biosensors, and anti-fouling coatings.
Table 1: Examples of this compound-Based Functional Materials
| Material Class | Specific Example | Key Design Feature | Potential Application |
|---|---|---|---|
| Liquid Crystals | 4-(Decyloxy)benzoic acid | Long alkyl chain induces mesophase formation | Display technologies, sensors |
| Functional Polymers | Poly(2,5-didecyloxy-1,4-phenylene vinylene) | Solubilizing side chains, electronic tuning | Organic LEDs (OLEDs) |
| Self-Assembled Monolayers | Functionalized Decyloxybenzenes | Amphiphilic nature for surface modification | Microelectronics, biosensors |
Emerging Synthetic Strategies for Enhanced Control and Efficiency
Recent advances in organic synthesis are paving the way for more efficient, selective, and milder methods for the preparation of this compound and its derivatives, which are a class of aryl ethers.
Catalytic Cross-Coupling Reactions: Traditional methods for synthesizing aryl ethers, such as the Williamson ether synthesis, often require harsh conditions. Modern approaches focus on transition-metal-catalyzed cross-coupling reactions. For instance, copper- and palladium-based catalysts have been developed for the efficient coupling of phenols with various partners. google.comorganic-chemistry.orgjsynthchem.com Nickel/copper catalytic systems have also been shown to be effective for the cross-coupling of phenols and vinyl halides to produce aryl-vinyl ethers. organic-chemistry.org These catalytic methods often proceed under milder conditions, with lower catalyst loadings and higher yields, making them more attractive for industrial-scale production. google.com Future research will likely focus on developing even more active and robust catalysts that can tolerate a wider range of functional groups and operate under more environmentally benign conditions. jsynthchem.com
High-Throughput and Combinatorial Synthesis: The development of efficient synthetic methods allows for their use in combinatorial synthesis schemes to generate large libraries of this compound derivatives. google.com This high-throughput approach is invaluable for screening new materials with desired properties, such as specific liquid crystalline behavior or optimal performance in electronic devices.
Innovative Activation Methods: To enhance reaction rates and efficiency, researchers are exploring novel activation methods. Sonication (the use of ultrasound) has been shown to dramatically increase the rate of Mitsunobu reactions for sterically hindered phenols and alcohols. organic-chemistry.org Microwave-assisted synthesis is another promising technique that can accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds. chemijournal.com Applying these energy-efficient techniques to the synthesis of this compound could lead to faster and more sustainable production processes. Transposition reactions, which facilitate the selective rearrangement of molecular fragments, represent another eco-friendly approach that improves atom economy and often proceeds under mild conditions. rsc.org
Table 2: Comparison of Synthetic Strategies for Aryl Ethers
| Synthetic Strategy | Key Features | Advantages |
|---|---|---|
| Traditional Williamson Ether Synthesis | Use of strong base, often harsh conditions | Well-established, versatile |
| Transition-Metal Catalysis (Cu, Pd, Ni) | Milder reaction conditions, high yields | High efficiency, functional group tolerance |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased speed, improved yields |
| Sonication | Use of ultrasound to enhance reactivity | Rate acceleration for sterically hindered substrates |
Integration of this compound Research with Sustainable Chemistry Principles
The principles of green chemistry are increasingly influencing the synthesis and application of chemicals, and this compound research is no exception. The focus is on minimizing environmental impact throughout the lifecycle of the compound.
Use of Renewable Feedstocks: A primary goal of sustainable chemistry is the use of renewable raw materials instead of fossil fuels. researchgate.netnih.gov Lignocellulose, a major component of biomass, is the most abundant renewable source of aromatic compounds in nature. nih.govresearchgate.netkit.edu Research is underway to develop efficient methods for the depolymerization and functionalization of lignin (B12514952) to produce valuable aromatic platform chemicals, which could serve as precursors for this compound. researchgate.net Similarly, fatty acids from plant oils are a renewable source for long-chain alkyl groups like the decyl chain. kit.edu Integrating these bio-based feedstocks into the synthesis of this compound would significantly reduce its carbon footprint. rdworldonline.com
Green Solvents and Catalysts: The twelve principles of green chemistry emphasize the use of safer solvents and the reduction of waste. mahidol.ac.thmdpi.comrjpn.org Research into the synthesis of aryl ethers is exploring the use of greener solvents, such as water or subcritical water, and the development of recyclable catalysts. mahidol.ac.thnih.gov For example, solid acid catalysts like zeolites and clays (B1170129) are being investigated for alkylation reactions, as they are easily separable and reusable, minimizing waste. google.com Designing synthetic routes that maximize atom economy—the incorporation of all starting materials into the final product—is another key aspect of making the production of this compound more sustainable. jddhs.comwjpmr.com
Energy Efficiency: Green chemistry also promotes the design of energy-efficient processes. rjpn.org This can be achieved by developing catalytic reactions that proceed at lower temperatures and pressures or by using alternative energy sources like microwaves or ultrasound, as mentioned previously. chemijournal.comrjpn.org The catalytic Williamson ether synthesis has been shown to be effective at high temperatures, which can increase the alkylating power of weak alkylating agents, potentially offering an energy-efficient pathway for certain industrial applications. researchgate.net
Advanced Characterization Techniques for In-situ Monitoring of this compound Reactions and Assemblies
A deeper understanding of the formation and behavior of this compound-based systems requires advanced characterization techniques that can monitor these processes in real-time.
In-situ Spectroscopy: Spectroscopic methods are powerful tools for studying the kinetics of chemical reactions. fiveable.menih.gov Techniques like UV-visible, infrared (IR), fluorescence, and Raman spectroscopy can be used to track the concentration of reactants and products over time, providing valuable data on reaction rates and mechanisms. fiveable.meresearchgate.net For instance, changes in the IR spectrum can reveal the formation of the ether linkage during the synthesis of this compound. These methods can be applied in situ to monitor reactions as they occur, providing a more accurate picture of the reaction dynamics than traditional quenching and analysis methods. nih.gov
Real-Time Monitoring of Self-Assembly: The formation of liquid crystalline phases or self-assembled monolayers from this compound derivatives is a dynamic process. Advanced techniques are being developed to visualize and quantify this self-assembly in real-time. For example, fluorescence lifetime imaging microscopy (FLIM) and fluorescence lifetime correlation spectroscopy (FLCS) have been used to study the early stages of self-assembly of peptide-based systems with single-molecule resolution. rsc.org Similar techniques could be adapted to study the aggregation and ordering of this compound molecules. The use of fluorogens that exhibit vibration-induced emission (VIE) can allow for the self-monitoring of self-assembly processes through continuous changes in fluorescence. rsc.org Small-angle X-ray and neutron scattering (SAXS and SANS) combined with polarizing light microscopy (PLM) are also powerful tools for characterizing the structure and ordering of liquid crystal mesophases. nih.gov
Table 3: Advanced Characterization Techniques for this compound Research
| Technique | Information Obtained | Application Area |
|---|---|---|
| In-situ IR/Raman Spectroscopy | Real-time changes in molecular vibrations | Monitoring reaction kinetics |
| Fluorescence Spectroscopy | Changes in electronic states, molecular environment | Studying fast reactions, sensing |
| X-ray Reflectivity / SAXS / SANS | Film thickness, density, molecular ordering | Characterizing SAMs and liquid crystals |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Spatially resolved fluorescence lifetime | In-situ monitoring of self-assembly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
